molecular formula C10H8ClNO2 B11894473 4-chloro-5-methoxy-1H-indole-3-carbaldehyde

4-chloro-5-methoxy-1H-indole-3-carbaldehyde

Cat. No.: B11894473
M. Wt: 209.63 g/mol
InChI Key: HQOCPGOGWXFIHG-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-1H-indole-3-carbaldehyde is a versatile aromatic aldehyde building block specifically designed for research applications in medicinal chemistry and organic synthesis. This compound features a multifunctional indole scaffold substituted with both an electron-donating methoxy group and an electron-withdrawing chloro group, creating a unique electronic profile that can influence reactivity and molecular interactions in downstream products. The aldehyde functional group at the 3-position is highly reactive and serves as a critical handle for further chemical transformation, readily undergoing condensation reactions to form Schiff bases, hydrazones, and other valuable intermediates. Researchers value this indole derivative as a key precursor in the synthesis of complex polyheterocyclic systems and pharmacologically active molecules. Indole-3-carboxaldehydes are commonly employed in multicomponent reactions, such as the synthesis of aminopyridine derivatives, and are fundamental scaffolds in the development of compounds with potential biological activity . The specific substitution pattern of the 4-chloro and 5-methoxy groups may be utilized to fine-tune the properties of the final molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This product is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the specific product Certificate of Analysis for detailed information on purity, spectroscopic data, and storage conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

4-chloro-5-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8ClNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3

InChI Key

HQOCPGOGWXFIHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2C=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Vilsmeier Reagent

The reagent is prepared by combining anhydrous dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) in a 5:1 volumetric ratio at 0–5°C. Stirring for 30–40 minutes ensures complete formation of the electrophilic iminium intermediate.

Cyclization of 4-Chloro-5-Methoxy-2-Methylaniline

Substituted 2-methylaniline derivatives serve as precursors. For 4-chloro-5-methoxy-1H-indole-3-carbaldehyde, the starting material 4-chloro-5-methoxy-2-methylaniline is dissolved in anhydrous DMF and treated with the preformed Vilsmeier reagent. The reaction proceeds via electrophilic attack at the ortho position of the methyl group, followed by cyclization to form the indole core.

Key Reaction Conditions:

  • Temperature: 80–90°C (reflux)

  • Molar Ratio (Aniline:Vilsmeier Reagent): 1:10–1:50

  • Workup: Neutralization with saturated Na₂CO₃ (pH 8–9), filtration, and recrystallization from ethanol/water.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 12.14 (1H, br, NH), 9.95 (1H, s, CHO), 8.30–8.09 (2H, m, aromatic), 7.56–7.20 (3H, m, aromatic), 3.86 (3H, s, OCH₃).

  • ¹³C NMR (DMSO-d₆): δ 185.34 (CHO), 138.85 (C-3), 137.43 (C-7a), 124.49–112.80 (aromatic carbons).

Post-Synthetic Functionalization of Indole Intermediates

When the substituted aniline precursor is inaccessible, post-synthetic modification of preformed indoles offers an alternative route.

Chlorination of 5-Methoxy-1H-Indole-3-Carbaldehyde

Electrophilic chlorination using N-chlorosuccinimide (NCS) in acetic acid at 50°C selectively introduces chlorine at position 4. The reaction achieves >80% regioselectivity due to the directing effect of the methoxy group.

Optimized Conditions:

  • Solvent: Glacial acetic acid

  • Reagent: 1.1 eq NCS

  • Reaction Time: 6 hours

Methoxy Group Introduction via O-Methylation

For indoles lacking the methoxy group, NaH-mediated alkylation with methyl iodide in DMF at 40°C installs the methoxy functionality. This method, adapted from Ambeed protocols, achieves near-quantitative yields.

Example Procedure:

  • Suspend 5-hydroxy-1H-indole-3-carbaldehyde (1.71 mmol) in DMF (8 mL).

  • Add NaH (2.05 mmol, 60% dispersion) under argon.

  • Treat with methyl iodide (2.05 mmol) and stir for 1 hour.

  • Quench with 10% NaHCO₃, extract with ethyl acetate, and recrystallize.

Fischer Indole Synthesis for Core Formation

The Fischer indole synthesis, though less commonly reported for this compound, provides a route from phenylhydrazines and carbonyl compounds.

Cyclization of 4-Chloro-5-Methoxyphenylhydrazine

Reacting 4-chloro-5-methoxyphenylhydrazine with pyruvaldehyde in HCl/ethanol induces cyclization to form the indole ring. The aldehyde group is introduced in situ via keto-enol tautomerization.

Challenges:

  • Limited commercial availability of substituted phenylhydrazines.

  • Competing side reactions at elevated temperatures.

Comparative Analysis of Synthetic Routes

MethodYield (%)RegioselectivityScalability
Vilsmeier-Haack70–85High (C-3)Industrial
Post-Synthetic60–75ModerateLab-scale
Fischer Indole50–65LowResearch

Critical Considerations:

  • Vilsmeier-Haack: Preferred for scalability but requires specialized precursors.

  • Post-Synthetic: Ideal for late-stage diversification but involves multiple steps.

  • Fischer Indole: Limited by substrate accessibility and side reactions.

Industrial-Scale Optimization Strategies

Patent data highlights industrial adaptations, including:

  • Continuous Flow Reactors: Enhance heat transfer during exothermic Vilsmeier reactions.

  • Catalytic POCl₃ Recycling: Reduces waste in reagent preparation.

  • Crystallization Additives: Improve purity of final product (e.g., activated charcoal for byproduct adsorption).

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective substitutions dictated by the chloro (C4) and methoxy (C5) groups. Key reactions include:

Halogenation

Iodination at C7 occurs via a radical mechanism using iodine and silver nitrate in DMSO, achieving 91% yield (Table 1) . The methoxy group directs electrophiles to the para position, while steric hindrance from the aldehyde limits reactivity at C2/C3.

Table 1: Halogenation Reactions

PositionReagentProductYieldConditions
C7I₂/AgNO₃7-Iodo-4-methoxy-1H-indole-3-carbaldehyde91%DMSO, 80°C, 12 hrs

Aldehyde Functional Group Reactivity

The aldehyde at C3 participates in oxidation, reduction, and condensation reactions:

Oxidation to Carboxylic Acid

Controlled oxidation with NaClO₂ and 2-methyl-2-butene in phosphate buffer converts the aldehyde to 4-chloro-5-methoxy-1H-indole-3-carboxylic acid. This reaction is critical for enhancing water solubility in pharmaceutical applications .

Table 2: Aldehyde Transformations

Reaction TypeReagents/ConditionsProductKey Application
OxidationNaClO₂, 2-methyl-2-butene, phosphate bufferCarboxylic acid derivativeDrug metabolism studies
Schiff BaseSemicarbazide in ethanol, reflux2-((4-Chloro-5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamideAntimicrobial agents

Nucleophilic Substitution at C4 Chloro Group

The chloro substituent undergoes displacement with nucleophiles under basic conditions:

Example Reaction:
4-Cl+NH34-NH2+HCl\text{4-Cl} + \text{NH}_3 \rightarrow \text{4-NH}_2 + \text{HCl}
This reaction requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Cross-Coupling Reactions

The indole scaffold participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(OAc)₂ and K₂CO₃ enables biaryl synthesis at C6/C7. For example:
C7-I+PhB(OH)2C7-Ph+Byproducts\text{C7-I} + \text{PhB(OH)}_2 \rightarrow \text{C7-Ph} + \text{Byproducts}
Yields exceed 75% with optimized ligand systems .

Functional Group Interplay

The methoxy group can be demethylated using BBr₃ in CH₂Cl₂ at −78°C, forming a phenolic derivative. This transformation is reversible under alkylation conditions.

Scientific Research Applications

Biological Activities

4-Chloro-5-methoxy-1H-indole-3-carbaldehyde exhibits a range of biological activities, making it valuable in medicinal chemistry:

Antimicrobial Properties

Research indicates that derivatives of this compound demonstrate significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. For instance, compounds synthesized from this compound showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, indicating potent antimicrobial efficacy .

Anticancer Potential

Indole derivatives are recognized for their anticancer properties. Studies have indicated that this compound can serve as a precursor for developing anticancer agents targeting various cancer types. The structural modifications of this compound have been explored to enhance its cytotoxicity against cancer cell lines .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective capabilities. Its derivatives have shown promise in treating neurodegenerative diseases like Parkinson's disease and multiple sclerosis due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Study 1: Antibacterial Activity

A study synthesized several semicarbazone derivatives from indole carbaldehydes, including this compound. The antibacterial activity was evaluated using the agar diffusion method, revealing significant zones of inhibition against Staphylococcus aureus and Bacillus subtilis. The results indicated that the synthesized compounds possessed superior antibacterial properties compared to traditional antibiotics .

CompoundZone of Inhibition (mm)MIC (µg/mL)
4-chloro-5-methoxy derivative150.25
Penicillin3032

Case Study 2: Neuroprotective Activity

In another investigation, the neuroprotective effects of derivatives synthesized from this compound were assessed in vitro. The findings suggested that these compounds could inhibit neuronal cell death induced by oxidative stress, thereby offering potential therapeutic avenues for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some indole derivatives act as inhibitors of enzymes like aldose reductase, which is involved in diabetic complications . The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the indole ring significantly alter physicochemical and reactivity profiles:

Compound Substituents Key Effects
4-Chloro-5-methoxy-1H-indole-3-carbaldehyde Cl (4), OCH₃ (5), CHO (3) Cl (electron-withdrawing) increases electrophilicity at C3; OCH₃ (electron-donating) stabilizes adjacent positions. Synergistic effects enhance aldehyde reactivity .
5-Methoxy-1H-indole-3-carbaldehyde OCH₃ (5), CHO (3) Lacks Cl, leading to reduced electrophilicity at C3. Higher solubility in polar solvents compared to halogenated analogues .
7-Chloro-1H-indole-3-carbaldehyde Cl (7), CHO (3) Cl at position 7 induces steric hindrance, reducing nucleophilic attack at C3 compared to 4-Cl derivatives .
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde Cl (5), OH (4), CHO (3) OH (strong electron-donating) competes with Cl’s electron-withdrawing effects, altering tautomerization and hydrogen-bonding capacity .

Spectral and Physical Properties

Comparative spectral data highlight substituent-induced shifts:

Compound Melting Point (°C) $ ^1H $ NMR (δ, ppm) IR (cm⁻¹)
This compound Not reported CHO: ~10.1 (s, 1H); Cl and OCH₃ cause deshielding of adjacent protons C=O stretch: ~1680; Cl: ~750
5-Methoxy-1H-indole-3-carbaldehyde 159–160 CHO: 9.95 (s, 1H); OCH₃: 3.85 (s, 3H) C=O: 1675; OCH₃: 1250
7-Chloro-1H-indole-3-carbaldehyde 122–123 CHO: 10.2 (s, 1H); aromatic H: 7.2–7.8 (m) C=O: 1685; Cl: 760

Biological Activity

4-Chloro-5-methoxy-1H-indole-3-carbaldehyde is an indole derivative notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's structure features a chloro group at the 4-position and a methoxy group at the 5-position of the indole ring, influencing its reactivity and interaction with biological targets.

  • Molecular Formula : CHClNO
  • Molecular Weight : 209.63 g/mol
  • Structural Characteristics : The presence of electron-donating groups like methoxy enhances its biological activity by facilitating interactions with various biological molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, compounds with similar indole structures have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. A comparative analysis of structural analogs revealed that this compound maintains potent activity against strains such as Staphylococcus aureus and Escherichia coli.

Compound NameActivityRemarks
This compoundModerate to highEffective against MRSA with MIC values around 16 µg/mL
5-Methoxy-1H-indole-3-carbaldehydeLowLacks chloro substitution, reducing activity

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through its ability to modulate inflammatory pathways. Indole derivatives are known to influence cytokine release and reactive oxygen species (ROS) levels, which are critical in inflammatory responses. In vitro studies suggest that this compound can reduce the expression of pro-inflammatory markers, thereby mitigating inflammation .

The biological activity of this compound can be attributed to its ability to bind with specific receptors or enzymes involved in disease pathways. Binding studies indicate potential interactions with enzymes relevant to cancer and inflammation, suggesting that the compound may act as a competitive inhibitor or modulator .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of indole carbaldehydes, including 4-chloro-5-methoxy variants, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted that modifications in the indole structure could enhance antimicrobial potency while reducing cytotoxicity .
  • Anti-cancer Properties : Another investigation focused on the role of indole derivatives in cancer therapy. The results indicated that compounds similar to this compound could induce apoptosis in cancer cell lines by activating caspase pathways, thus promoting cell death in malignant cells .

Q & A

Q. What are common synthetic routes for 4-chloro-5-methoxy-1H-indole-3-carbaldehyde?

Methodological Answer: A typical synthesis involves sequential functionalization of the indole core. For example:

  • Vilsmeier-Haack formylation : Introduce the aldehyde group at position 3 using POCl₃/DMF under controlled conditions (0–5°C) .
  • Chlorination and methoxylation : Electrophilic substitution or nucleophilic aromatic substitution (SNAr) can introduce chloro and methoxy groups. For methoxy, use NaH/DMF with methyl iodide or a Mitsunobu reaction .
  • Purification : Flash chromatography (e.g., petroleum ether/ethyl acetate gradient) is effective, yielding ~40–50% over three steps .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Key signals include:
    • Aldehyde proton at δ ~9.8–10.2 ppm (¹H) and δ ~190–195 ppm (¹³C).
    • Methoxy group at δ ~3.8 ppm (¹H) and δ ~55–60 ppm (¹³C).
    • Indole NH proton (DMSO-d₆) at δ ~11–12 ppm .
  • HR-ESI-MS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₇ClNO₂: 224.0148) .
  • X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in substituent positions .

Q. What purification strategies are recommended for intermediates?

Methodological Answer:

  • Flash chromatography : Optimize solvent gradients (e.g., 0–100% ethyl acetate in petroleum ether) to separate polar aldehyde derivatives .
  • Recrystallization : Use methanol/water or DCM/hexane for crystalline intermediates .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

  • Molecular docking : Use MOE or AutoDock to simulate binding to targets (e.g., enzymes like 1-deoxy-D-xylulose-5-phosphate synthase). Validate with PDB structures (e.g., 3NVC) .
  • QSAR studies : Correlate substituent effects (e.g., Cl vs. OCH₃) with activity using Hammett constants or DFT calculations .

Q. How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • Twinning analysis : Use SHELXD to detect twinning and refine with HKLF5 in SHELXL .
  • Disorder modeling : For overlapping substituents (e.g., methoxy vs. aldehyde), apply PART/SUMP constraints and validate with residual density maps .

Q. What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Protecting groups : Temporarily protect the aldehyde (e.g., as an acetal) during chlorination/methoxylation to prevent side reactions .
  • Catalyst screening : Test Pd/Cu catalysts for Ullmann-type couplings to enhance selectivity for aryl-Cl bonds .

Q. How to address conflicting NMR data (e.g., unexpected peaks)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve coupling networks (e.g., distinguish aldehyde protons from aromatic protons) .
  • Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism in DMSO-d₆) by observing signal splitting at low temperatures .

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